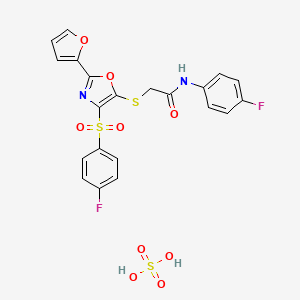
Tert-butyl (3S,4S)-4-methyl-1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
: Tert-butyl (3S,4S)-4-methyl-1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidine-3-carboxylate is a synthetically-derived compound known for its complex structure and versatile reactivity. It features a tert-butyl ester group and several functional groups that confer interesting chemical behaviors.
Métodos De Preparación
: Synthetic Routes and Reaction Conditions: One common synthetic route starts with the preparation of the piperidine derivative, which is then acylated using prop-2-enoyl chloride. The resulting intermediate undergoes further transformations, including the addition of pyrrolidine and the incorporation of the tert-butyl ester. Each step is carefully optimized for temperature, solvent, and catalysts to achieve high yields.
Industrial Production Methods: Industrially, the compound can be synthesized using flow chemistry techniques. This involves continuous-flow reactors that facilitate precise control over reaction conditions, enhancing safety and scalability. Optimization of each step to reduce by-products and enhance purity is critical.
Análisis De Reacciones Químicas
: Tert-butyl (3S,4S)-4-methyl-1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidine-3-carboxylate:
Oxidation
: Can oxidize the prop-2-enoyl group under the influence of reagents like KMnO₄.
Reduction
: The compound can undergo reduction of the double bond, using agents like LiAlH₄.
Substitution
: Commonly involves reactions at the piperidine nitrogen or the ester group. Reagents such as alkyl halides are typical.
Aplicaciones Científicas De Investigación
: In chemistry, this compound is used as an intermediate in synthesizing more complex molecules. In biology and medicine, it may serve as a model compound for studying enzyme interactions and drug metabolism. In industry, it is used in producing specialty chemicals and materials with specific properties, such as pharmaceuticals and agrochemicals.
Mecanismo De Acción
: The compound acts by interacting with specific molecular targets, such as enzymes or receptors, potentially modifying their activity. The prop-2-enoyl group may engage in Michael addition reactions, while the piperidine and pyrrolidine moieties provide binding sites for biological macromolecules.
Comparación Con Compuestos Similares
: Compared to similar compounds like N-benzylpiperidine derivatives, it offers unique structural elements that can influence its reactivity and interactions. This uniqueness is particularly valuable in designing compounds with targeted activities.
Hope that gives you a good understanding of this fascinating compound. What's next on the agenda?
Propiedades
IUPAC Name |
tert-butyl (3S,4S)-4-methyl-1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4/c1-6-21(28)26-14-12-25(13-15-26,19-10-8-7-9-11-19)23(30)27-16-18(2)20(17-27)22(29)31-24(3,4)5/h6-11,18,20H,1,12-17H2,2-5H3/t18-,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBIGIRVYQSYJW-UYAOXDASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)OC(C)(C)C)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)OC(C)(C)C)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine dihydrochloride](/img/structure/B2402566.png)
![3-{[(3-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2402567.png)
![5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2402569.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2402570.png)
![1-Methoxy-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene](/img/structure/B2402573.png)





![2-((4-fluorophenyl)thio)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2402583.png)

![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2402586.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide](/img/structure/B2402587.png)
